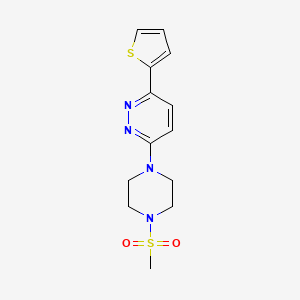
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine, also known as MSPT, is a novel pyridazine compound with potential applications in both medicinal and industrial fields. It has been the subject of considerable research in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine has been studied for its potential applications in medicinal, industrial, and agricultural fields. In the medicinal field, it has been studied for its potential use as an anti-inflammatory, analgesic, and anticonvulsant agent. In the industrial field, it has been studied for its potential use as a corrosion inhibitor and flame retardant. In the agricultural field, it has been studied for its potential use as an insecticide and fungicide.
Mecanismo De Acción
The mechanism of action of 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. It is also thought to act as an agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine has been shown to have a number of biochemical and physiological effects in laboratory studies. It has been shown to reduce inflammation and pain, reduce seizure activity, and inhibit the growth of certain bacteria and fungi. It has also been shown to have an effect on the central nervous system, as it has been shown to reduce anxiety and depression in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is not as potent as some other compounds and its effects may not be as long-lasting as other compounds.
Direcciones Futuras
There are a number of potential future directions for research on 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine. These include further studies on its mechanism of action, its effect on other physiological processes, and its potential applications in the medicinal, industrial, and agricultural fields. Additionally, further studies could be conducted to explore the potential for using 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine in combination with other compounds to enhance its effects. Finally, further studies could be conducted to explore the potential for using 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine as a drug delivery system.
Métodos De Síntesis
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine can be synthesized from a piperazine-containing precursor via a three-step process. The first step involves the reaction of the piperazine with a thiophen-2-yl halide to form a thiophene-piperazine. The second step involves the reaction of the thiophene-piperazine with an aldehyde to form a pyridazine. The final step involves the reaction of the pyridazine with a methanesulfonyl chloride to form the desired 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine.
Propiedades
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-21(18,19)17-8-6-16(7-9-17)13-5-4-11(14-15-13)12-3-2-10-20-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYKAPBPGWCEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Methylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529070.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B6529079.png)
![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6529084.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529097.png)
![3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529099.png)
![1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6529106.png)
![3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529110.png)
![3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529116.png)
![ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B6529119.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529122.png)
![3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529140.png)
![3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529148.png)
![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6529154.png)